2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-2-16-10-3-5-11(6-4-10)17-8-7-14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOIZJTZJSFINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of Phenol
Reaction Conditions :
- Reactants : Phenol, chloroacetyl chloride, aluminum trichloride (AlCl₃).
- Molar Ratio : 1:2.0–2.5:2.0–2.5 (phenol:AlCl₃:chloroacetyl chloride).
- Solvent : Dichloromethane (DCM) at 0–25°C.
Mechanism : AlCl₃ acts as a Lewis acid catalyst, facilitating electrophilic substitution at the phenol’s para position. The reaction generates 2-chloro-1-(4-hydroxyphenoxy)acetophenone as the primary intermediate.
Yield Optimization :
Etherification with Sodium Ethoxide
Reaction Conditions :
- Reactants : Chloroacetylated intermediate, sodium ethoxide (NaOEt).
- Molar Ratio : 1:2.0–3.0 (intermediate:NaOEt).
- Solvent : Ethanol at 0–25°C.
Process Insight :
Ethanol outperforms toluene (63% yield) and tetrahydrofuran (85% yield) due to better solubility of NaOEt, achieving 90% yield under optimal conditions.
Table 1: Solvent Impact on Etherification Yield
| Solvent | Temperature Range | Yield |
|---|---|---|
| Ethanol | 0–25°C | 90% |
| Toluene | 0–25°C | 63% |
| Tetrahydrofuran | 0–25°C | 85% |
Catalytic Hydrogenation
Reaction Conditions :
- Catalyst : 5–10% palladium on carbon (Pd/C).
- Hydrogen Pressure : 0.3–0.5 MPa.
- Temperature : 25–80°C.
Critical Parameters :
- Mass Ratio : 20–50:1 (intermediate:Pd/C).
- Higher temperatures (>50°C) accelerate reduction but risk over-hydrogenation.
Outcome : The nitro or oxime group is reduced to the primary amine, forming 2-(4-ethoxyphenoxy)ethylamine with >95% purity after recrystallization.
Final Amidation: Synthesis of this compound
The ethylamine intermediate undergoes amidation with chloroacetyl chloride to yield the target compound.
Reaction Conditions
- Reactants : 2-(4-ethoxyphenoxy)ethylamine, chloroacetyl chloride.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran.
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HCl.
Stoichiometry :
- Molar ratio of 1:1.1 (amine:chloroacetyl chloride) ensures complete conversion while minimizing excess reagent.
Temperature : 0–25°C to prevent thermal degradation of the acyl chloride.
Process Optimization
Key Findings :
- Solvent Choice : Dichloromethane provides higher yields (88%) compared to tetrahydrofuran (82%) due to improved solubility of intermediates.
- Base Selection : K₂CO₃ yields fewer byproducts than TEA in large-scale reactions.
Table 2: Amidation Yield Under Varied Conditions
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| Dichloromethane | K₂CO₃ | 0–25°C | 88% |
| Tetrahydrofuran | K₂CO₃ | 0–25°C | 82% |
| Dichloromethane | Triethylamine | 0–25°C | 85% |
Industrial-Scale Production Considerations
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.
- Chromatography : Reserved for high-purity batches requiring pharmaceutical-grade standards.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has garnered attention for its potential use in the development of pharmaceuticals. Research indicates that similar compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structure of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide may enhance its interaction with biological targets, making it a candidate for drug design.
Case Study: Antimicrobial Activity
A study examining compounds with similar structures found that derivatives showed significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting that this compound may possess comparable efficacy in combating infections .
Organic Synthesis
Reagent in Organic Chemistry
In organic synthesis, this compound serves as a valuable reagent and building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows chemists to modify its structure to create derivatives with enhanced properties.
Biological Research
Biochemical Assays and Protein Interactions
The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its role as a probe allows researchers to explore the mechanisms underlying various biological processes.
Industrial Applications
Specialty Chemicals Production
In industry, this compound is used in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its versatility makes it a valuable compound for various applications across different sectors.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include:
- Substituents on the phenyl ring (e.g., ethoxy, fluoro, methoxy).
- Linker modifications (e.g., ethylene chains, sulfur atoms, or heterocyclic moieties).
- Additional functional groups (e.g., sulfonyl, tetrazole, or benzothiazole).
Table 1: Structural and Physicochemical Comparison
Physicochemical Insights :
- Lipophilicity : Ethoxy groups enhance lipophilicity compared to fluoro or methoxy substituents, improving membrane permeability .
- Hydrogen Bonding : Fluorophenyl analogues exhibit intramolecular C–H···O interactions, influencing crystallinity .
- Reactivity : Chloroacetamide derivatives with heterocycles (e.g., benzothiazole) show higher electrophilicity, enabling nucleophilic substitutions .
Anticancer Activity:
- Compound 7d () demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil. The 2-fluoro-phenoxy and thiadiazole-pyridine groups likely enhance DNA intercalation or kinase inhibition .
- Benzothiazole derivatives () showed moderate activity, attributed to their ability to disrupt microtubule assembly .
Peptide Stapling and Drug Design:
- The target compound and analogues like 2-chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide () are used in peptide stapling to stabilize α-helical structures, critical in p53-dependent cancer therapy .
Pesticide Transformation Products:
Biological Activity
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its diverse biological activities. Its unique structural features, including a chloro group and an ethoxyphenoxy moiety, contribute to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{16}ClNO_{3}
- Molecular Weight : Approximately 257.72 g/mol
- Structural Features : The compound contains a chloro substituent, an ethoxy group, and a phenoxy linkage, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor in various biochemical pathways:
- Enzyme Inhibition : The compound is noted for its role as a probe in studying enzyme activity and protein interactions, particularly in biochemical assays designed to assess the functionality of target enzymes.
- Target Interactions : The chloro group allows for nucleophilic substitution reactions, enhancing its reactivity with biological targets.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Similar compounds have shown potential against various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). Studies have indicated that modifications on the aromatic rings can significantly affect anticancer efficacy .
- Anti-inflammatory Effects : Compounds related to this compound have been investigated for their anti-inflammatory properties. They may act on cyclooxygenase (COX) pathways, contributing to reduced inflammation .
- Analgesic Properties : Some derivatives exhibit analgesic effects, suggesting potential applications in pain management therapies .
- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound and its analogs, which may offer therapeutic benefits against resistant strains of bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-ethoxyphenyl)acetamide | Lacks ethoxyphenoxyethyl group | Reduced potency against T3SS |
| 2-chloro-N-[2-(4-methoxyphenoxy)ethyl]acetamide | Methoxy instead of ethoxy | Altered reactivity and interactions |
This comparison highlights how subtle changes in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- A high-throughput screening campaign identified phenoxyacetamide derivatives that inhibited the type III secretion system (T3SS) in Pseudomonas aeruginosa, demonstrating the potential for therapeutic applications against bacterial infections .
- Investigations into structure-activity relationships (SARs) revealed that specific substituents on aromatic rings are critical for enhancing biological activity. For instance, halogen substitutions were found to favor anticancer properties significantly .
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide?
The synthesis typically involves condensation reactions between chloroacetamide derivatives and aromatic phenoxyethylamines. For example:
- Stepwise alkylation : Reacting 4-ethoxyphenoxyethylamine with chloroacetyl chloride in the presence of a base (e.g., KCO) in acetonitrile, followed by purification via column chromatography .
- Cyclization : Using POCl to facilitate cyclization reactions, as seen in analogous chloroacetamide syntheses .
Key considerations : Optimize reaction time (monitored via TLC) and solvent choice (e.g., acetonitrile for polar intermediates) to improve yields (typically 2–5% for multi-step syntheses) .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- Spectroscopic methods :
- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/O percentages .
- Single-crystal X-ray diffraction : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of byproducts in chloroacetamide syntheses?
Byproducts often arise from competing pathways :
- Uncontrolled alkylation : Excess chloroacetyl chloride may lead to di-substitution on the amine group.
- Hydrolysis : Moisture-sensitive intermediates (e.g., POCl-activated intermediates) can hydrolyze to carboxylic acids, requiring anhydrous conditions .
- Cyclization side reactions : For example, in analogous syntheses, trichloroethyl intermediates form bis-thiophene derivatives via dimerization .
Mitigation : Use controlled stoichiometry, inert atmospheres, and real-time monitoring (e.g., TLC or HPLC) .
Q. How do crystallographic studies inform the compound’s reactivity and stability?
Crystal structures reveal:
- Intramolecular hydrogen bonds : Stabilize the acetamide conformation (e.g., six-membered rings via C–H···O interactions) .
- Intermolecular packing : N–H···O hydrogen bonds form infinite chains, influencing solubility and melting points .
Implications : These interactions guide solvent selection for recrystallization and predict degradation pathways under thermal stress .
Q. How can computational methods optimize reaction design for derivatives?
- Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states and energetics for cyclization or alkylation steps .
- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives .
Example : ICReDD’s integrated computational-experimental workflows reduce trial-and-error in multi-step syntheses .
Data Contradiction and Resolution
Q. How to address discrepancies in reported yields for analogous compounds?
Yield variations (e.g., 2–15%) may stem from:
- Purification methods : Column chromatography vs. recrystallization .
- Substituent effects : Electron-donating groups (e.g., ethoxy) may slow reaction kinetics vs. electron-withdrawing groups.
Resolution : Standardize protocols (e.g., solvent purity, temperature control) and report detailed procedural metadata .
Safety and Handling Protocols
Q. What safety measures are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
